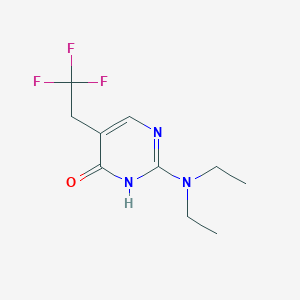
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with diethylamino and trifluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL typically involves the reaction of a pyrimidine derivative with diethylamine and a trifluoroethylating agent. One common method involves the use of methyl 2-(4-chlorophenyl)-2-(5-(dimethoxymethyl)-2-((2,2,2-trifluoro-ethyl)amino)pyrimidin-4-yl)acetate as a starting material. This compound is reacted with ammonium acetate and acetic acid in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of agrochemical formulations with improved properties.
作用機序
The mechanism of action of 2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as methionine adenosyltransferase (MAT2A), which plays a crucial role in cellular metabolism and proliferation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4,6-Di- and 2,4,6-Trisubstituted Quinazoline Derivatives: These compounds share structural similarities and are also investigated for their antiviral properties.
1,3,4-Oxadiazole Pyrimidines: These derivatives are used as fungicides and have applications in agriculture.
1,5-Benzodiazepine Derivatives: Known for their therapeutic effects, particularly in treating gastrointestinal disorders.
Uniqueness
2-Diethylamino-5-(2,2,2-trifluoro-ethyl)-pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
特性
CAS番号 |
869882-69-9 |
|---|---|
分子式 |
C10H14F3N3O |
分子量 |
249.23 g/mol |
IUPAC名 |
2-(diethylamino)-5-(2,2,2-trifluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14F3N3O/c1-3-16(4-2)9-14-6-7(8(17)15-9)5-10(11,12)13/h6H,3-5H2,1-2H3,(H,14,15,17) |
InChIキー |
XJEBHFLUPXQCKP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=C(C(=O)N1)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


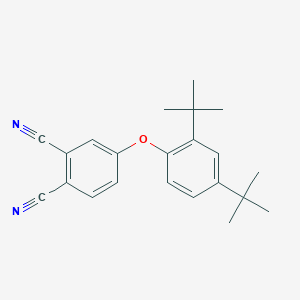
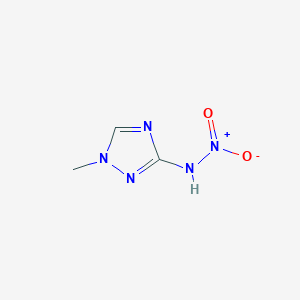
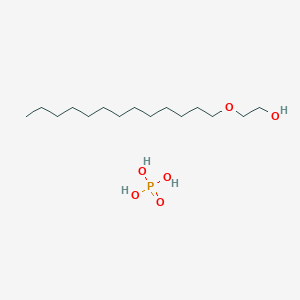
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![3-(Octyloxy)-2-(2-{2-[2-(octyloxy)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B14203153.png)
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
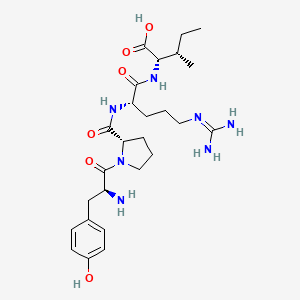
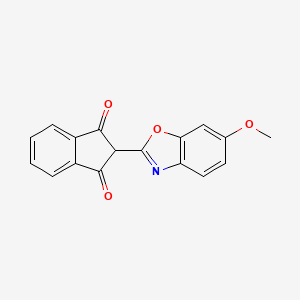
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
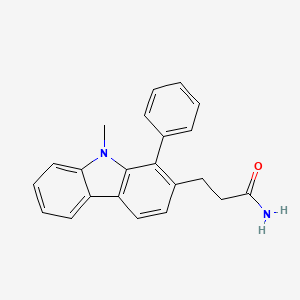
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)
